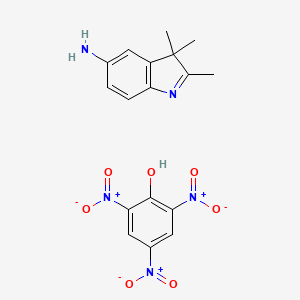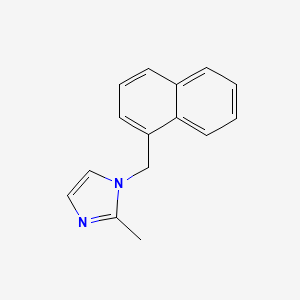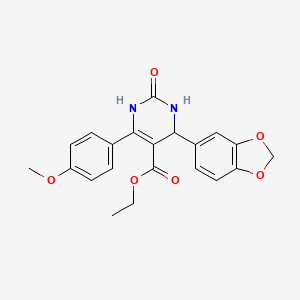
N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'MTD' and is known for its unique chemical structure, which makes it an attractive candidate for various research applications.
Mecanismo De Acción
The mechanism of action of MTD is not fully understood. However, studies have suggested that MTD may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MTD may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTD has been shown to have a variety of biochemical and physiological effects. Studies have shown that MTD can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. MTD may also have neuroprotective effects and can protect against neuronal damage in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTD is its potent anti-cancer properties. MTD has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of MTD is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on MTD. One area of interest is the development of novel MTD derivatives with improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of MTD and its potential applications in other disease states. Finally, studies are needed to optimize the synthesis process of MTD to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)dibutanamide is a complex process that involves multiple steps. The most commonly used method for synthesizing MTD involves the reaction of 1,2-dibromoethane with thiosemicarbazide, followed by the reaction of the resulting product with butanoyl chloride.
Aplicaciones Científicas De Investigación
MTD has been extensively studied for its potential applications in scientific research. One of the most promising applications of MTD is in the field of cancer research. Studies have shown that MTD has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S2/c1-3-5-8(20)14-12-18-16-10(22-12)7-11-17-19-13(23-11)15-9(21)6-4-2/h3-7H2,1-2H3,(H,14,18,20)(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHDHNXMHCEUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=NN=C(S2)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)
![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)
![3-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5145788.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)
![ethyl (2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5145795.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5145802.png)
